N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. It also has an amide group (-CONH2), a sulfanyl group (-SH), and a methoxy group (-OCH3). These functional groups could potentially give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule, the lengths and angles of chemical bonds, and the presence of functional groups .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, the amide group might undergo hydrolysis to form a carboxylic acid and an amine. The sulfanyl group could potentially participate in redox reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications
Photodynamic Therapy Applications
Thiadiazole derivatives have shown significant potential in the field of photodynamic therapy (PDT) for cancer treatment. A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with thiadiazole and benzenesulfonamide derivative groups. These compounds exhibit excellent photophysical and photochemical properties, including high singlet oxygen quantum yield, which is crucial for effective PDT. The remarkable potential of these compounds as Type II photosensitizers suggests their applicability in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Agents
Halogenated thiadiazole derivatives have been evaluated for their potential as antitumor agents by inhibiting tumor-associated carbonic anhydrase isozyme IX. This enzyme plays a significant role in tumor aggressiveness and survival. The detailed inhibition study of various halogenated sulfonamides, including thiadiazole derivatives, revealed potent inhibitors that could be further optimized for selective inhibition of CA IX. These findings suggest the possibility of designing potent antitumor agents based on thiadiazole scaffolds (Ilies et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives, including those with thiadiazole moieties, have been investigated for their inhibitory effects on carbonic anhydrase isozymes, revealing significant activity. Such inhibitors have applications in treating various conditions, such as glaucoma, epilepsy, and mountain sickness. The study presents novel sulfonamide derivatives that show promising inhibitory effects against carbonic anhydrase I and II, highlighting the therapeutic potential of thiadiazole-containing compounds (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have also been recognized for their antimicrobial and antifungal properties. A study reports on aminobenzolamide derivatives acting as potent inhibitors of carbonic anhydrase and demonstrating effective antifungal activities against Aspergillus and Candida species. This dual functionality emphasizes the potential of thiadiazole compounds in developing new antimicrobial agents (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for a compound depend on its properties and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug candidate. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of more complex molecules .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-8-9-13(2)15(10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-6-4-5-7-16(14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYDDUCURDZQMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.